Superior In Vivo Antihypertensive Potency of A81988 vs. Losartan in Rat Renal Mass Reduction Model
In a rat model of reduced renal mass (right nephrectomy + left kidney infarction), A81988 administered at 1 mg/kg/day in drinking water for 4 weeks completely prevented the development of hypertension and proteinuria [1]. In contrast, losartan (DuP 753) at the same dose (1 mg/kg/day) was ineffective; a 10-fold higher dose (10 mg/kg/day) was required to achieve comparable blood pressure control [1]. This demonstrates a ~10-fold greater in vivo potency for A81988 relative to losartan in this disease model.
| Evidence Dimension | In vivo antihypertensive efficacy (prevention of systolic blood pressure increase) |
|---|---|
| Target Compound Data | 1 mg/kg/day p.o. prevents hypertension and proteinuria |
| Comparator Or Baseline | Losartan (DuP 753) at 1 mg/kg/day p.o. ineffective; requires 10 mg/kg/day to prevent hypertension |
| Quantified Difference | ~10-fold lower effective dose for A81988 vs. losartan |
| Conditions | Male Sprague-Dawley rats with reduced renal mass; 4-week oral administration |
Why This Matters
For in vivo studies requiring AT1 blockade, A81988 offers ~10-fold greater potency, reducing compound usage and potentially minimizing off-target effects associated with higher doses of less potent alternatives.
- [1] Pollock DM, Divish BJ, Polakowski JS, Opgenorth TJ. Angiotensin II receptor blockade improves renal function in rats with reduced renal mass. J Pharmacol Exp Ther. 1993 Nov;267(2):657-63. PMID: 8246138. View Source
